2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S.ClH/c1-11(2)24-8-7-14-15(9-24)30-19(17(14)18(22)27)23-16(26)10-25-20(28)12-5-3-4-6-13(12)21(25)29;/h3-6,11H,7-10H2,1-2H3,(H2,22,27)(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSQXDTPRADQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Research indicates that compounds with similar structures exhibit potential anticancer properties. The presence of the trifluoromethyl group is known to enhance biological activity and lipophilicity, which may improve the compound's efficacy against certain cancer cell lines. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy.
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Antimicrobial Properties
- The hydrazine moiety is often associated with antimicrobial activity. Preliminary studies suggest that derivatives of 3-chloro-5-(trifluoromethyl)-2-pyridine exhibit significant antibacterial effects against various pathogens. This opens avenues for the development of new antibiotics or antifungal agents based on this compound.
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Enzyme Inhibition
- Some studies have explored the inhibition of specific enzymes related to disease processes, such as proteases and kinases. The unique structural features of 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide may allow it to act as a selective inhibitor, potentially leading to therapeutic applications in diseases characterized by dysregulated enzyme activity.
Agrochemical Applications
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Herbicide Development
- The compound's structural characteristics suggest potential use as a herbicide. Research into similar pyridine-based compounds has shown effectiveness in inhibiting weed growth while being selective for crops. This could lead to the development of safer agricultural chemicals that minimize environmental impact.
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Pesticidal Activity
- Investigations into the pesticidal properties of hydrazine derivatives indicate that they may serve as effective agents against agricultural pests. The trifluoromethyl group enhances the bioactivity and stability of these compounds, potentially leading to novel formulations for pest control in agriculture.
Table 1: Summary of Research Findings on 2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide
Comparison with Similar Compounds
Key Structural Analogs
The target compound shares a common thieno[2,3-c]pyridine scaffold with two closely related analogs (Table 1):
Table 1 : Structural comparison highlighting substituent variations and molecular properties.
Substituent Effects on Physicochemical Properties
- Target Compound: The 1,3-dioxoisoindolin-2-yl group introduces two carbonyls, enhancing polarity and hydrogen-bonding capacity compared to naphthyl or cyanophenyl analogs. This may improve aqueous solubility but reduce membrane permeability .
- 4-Cyanobenzamido Analog: The cyano group provides moderate electron-withdrawing effects, balancing polarity and membrane penetration .
Research Findings and Mechanistic Implications
NMR Analysis of Substituent Effects
As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can reflect substituent-induced electronic changes. For the target compound, the dioxoisoindolinyl group’s carbonyls would likely deshield adjacent protons, causing distinct shifts compared to naphthyl or cyano analogs. Such data could validate conformational stability or intermolecular interactions .
Lumping Strategy Considerations
suggests that compounds with similar cores but varying substituents may be "lumped" for computational modeling. However, the target compound’s unique bicyclic imide would necessitate separate evaluation due to its distinct electronic and steric effects compared to simpler substituents .
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the condensation of a thienopyridine core with functionalized acetamido and isoindolinone groups. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the acetamido moiety to the tetrahydrothieno[2,3-c]pyridine scaffold.
- Protection/deprotection : The 1,3-dioxoisoindolinyl group may act as a protecting group for amines, requiring acidic or basic conditions for removal.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) is commonly employed. Intermediates are characterized via HPLC (purity >95%) and NMR (¹H/¹³C for structural confirmation) .
Q. Which analytical techniques are critical for verifying the compound’s structural integrity?
- NMR spectroscopy : Assign peaks for the isopropyl group (δ ~1.2–1.4 ppm, doublet), thieno[2,3-c]pyridine protons (δ ~2.5–3.5 ppm), and carboxamide NH (δ ~8–10 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
Q. How should researchers handle stability studies under varying storage conditions?
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., hydrolysis of the carboxamide).
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the thieno[2,3-c]pyridine ring .
Q. What safety precautions are essential during laboratory handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite.
- Waste disposal : Segregate halogenated waste (e.g., hydrochloride salts) for incineration .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF or MeCN to reduce racemization during amide coupling.
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve enantioselectivity.
- Reaction monitoring : Use in-situ IR spectroscopy to track intermediate formation and adjust reaction times dynamically .
Q. How should researchers address contradictory data in biological activity assays?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts.
- Metabolite interference : Use LC-MS to identify and quantify degradation products that may confound activity readings.
- Positive controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
Q. What experimental designs are suitable for studying environmental fate and biodegradation?
- Microcosm studies : Incubate the compound in soil/water matrices under aerobic/anaerobic conditions, measuring half-lives via LC-MS/MS.
- QSAR modeling : Predict ecotoxicity using parameters like logP (calculated ~2.8) and molecular volume to assess bioaccumulation potential .
Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds between the carboxamide and catalytic lysine residues.
- MD trajectories : Run 100-ns simulations in GROMACS to evaluate conformational stability of the tetrahydrothieno[2,3-c]pyridine core in aqueous vs. lipid bilayers .
Q. What strategies resolve crystallographic disorder in the hydrochloride salt form?
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices.
- Anisotropic displacement parameters : Refine thermal ellipsoids for the isopropyl group to account for dynamic disorder.
- Hydrogen placement : Use DFT-optimized geometries (e.g., Gaussian09) to assign H atoms in low-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
